molecular formula C7H5F3OS B12949847 2,2,2-Trifluoro-1-(2-methylthiophen-3-yl)ethan-1-one

2,2,2-Trifluoro-1-(2-methylthiophen-3-yl)ethan-1-one

Cat. No.: B12949847
M. Wt: 194.18 g/mol
InChI Key: ZJLTUOBAXFWXCR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methylthiophen-3-yl)ethan-1-one is an organic compound that features a trifluoromethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methylthiophen-3-yl)ethan-1-one typically involves the reaction of 2-methylthiophene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methylthiophen-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methylthiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

Uniqueness

2,2,2-Trifluoro-1-(2-methylthiophen-3-yl)ethan-1-one is unique due to the presence of both a trifluoromethyl group and a thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H5F3OS

Molecular Weight

194.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylthiophen-3-yl)ethanone

InChI

InChI=1S/C7H5F3OS/c1-4-5(2-3-12-4)6(11)7(8,9)10/h2-3H,1H3

InChI Key

ZJLTUOBAXFWXCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=O)C(F)(F)F

Origin of Product

United States

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